Home > Products > Screening Compounds P14063 > Imatinib mesylate
Imatinib mesylate - 220127-57-1

Imatinib mesylate

Catalog Number: EVT-287160
CAS Number: 220127-57-1
Molecular Formula: C30H35N7O4S
Molecular Weight: 589.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib Mesylate is a synthetic compound widely studied for its role in cellular processes and disease models. It falls under the classification of tyrosine kinase inhibitors, specifically targeting the Abelson tyrosine kinase (ABL) []. This kinase plays a crucial role in cell signaling pathways, and its dysregulation is implicated in various cancers []. Imatinib Mesylate's ability to selectively inhibit ABL makes it a valuable tool in studying these pathways and associated diseases [].

Future Directions
  • Optimizing treatment regimens: Investigating novel drug combinations and treatment schedules to enhance efficacy and minimize resistance development in various cancers [, ].
  • Developing next-generation inhibitors: Designing and synthesizing more potent and selective tyrosine kinase inhibitors with improved pharmacological profiles [].
  • Exploring new therapeutic targets: Identifying novel applications for Imatinib Mesylate based on its kinase inhibitory activity, potentially expanding its use to other diseases [, ].
  • Understanding its role in immune modulation: Further investigating its effects on mast cells, immune cell populations, and inflammatory processes to elucidate its potential in treating immune-related disorders [, ].
Source and Classification

Imatinib mesylate is derived from imatinib, which itself is synthesized through various chemical processes. The mesylate salt form enhances the solubility and bioavailability of imatinib, making it more effective for therapeutic use. The compound is classified under the category of protein kinase inhibitors and is recognized for its specific action against the BCR-ABL tyrosine kinase.

Synthesis Analysis

The synthesis of imatinib mesylate involves several steps, typically starting from simpler organic compounds. One notable method includes:

  1. Formation of Imatinib: The synthesis begins with the preparation of imatinib through a multi-step process that includes coupling reactions involving aryl halides and amines.
  2. Mesylation: Imatinib is then converted into its mesylate form by reacting it with methanesulfonic acid under controlled conditions to yield imatinib mesylate. This process requires careful optimization of reaction parameters such as temperature, time, and concentration to ensure high purity and yield.

Recent patents have highlighted methods to improve the synthesis efficiency, focusing on reducing impurities such as genotoxic amines to levels below 20 parts per million . These methods often involve adjusting molar ratios and utilizing specific organic bases during the reaction process to enhance yield and purity.

Molecular Structure Analysis

Imatinib mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for imatinib mesylate is C29H31N7O3S, with a molecular weight of approximately 493.67 g/mol.

Structural Features

  • Core Structure: The compound features a pyrimidine ring connected to a phenyl group, which is essential for its binding affinity to target kinases.
  • Sulfonic Acid Group: The presence of the mesylate group (methanesulfonic acid) enhances solubility in aqueous solutions.
  • Chiral Centers: Imatinib contains chiral centers that impact its biological activity and pharmacokinetics.

Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques to analyze the molecular structure and confirm the identity of imatinib mesylate .

Chemical Reactions Analysis

Imatinib mesylate participates in various chemical reactions relevant to its therapeutic function:

  1. Binding Reactions: The primary reaction involves binding to the ATP-binding site of the BCR-ABL tyrosine kinase, inhibiting its activity.
  2. Metabolism: In vivo, imatinib undergoes metabolic transformations primarily in the liver, where it is converted into several metabolites through oxidation and N-demethylation processes.

The stability of imatinib mesylate under physiological conditions has been studied extensively, revealing that it maintains its integrity at physiological pH but may degrade under extreme conditions .

Mechanism of Action

Imatinib mesylate functions by specifically inhibiting the activity of certain tyrosine kinases:

  • Targeting BCR-ABL: The compound binds to the inactive conformation of BCR-ABL, preventing its activation and subsequent signaling pathways that lead to cell proliferation.
  • Inhibition of Other Kinases: Imatinib also inhibits other kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its antitumor effects.

The binding affinity for these targets has been quantified using techniques like surface plasmon resonance, demonstrating a high specificity for BCR-ABL compared to other kinases .

Physical and Chemical Properties Analysis

Imatinib mesylate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group.
  • Melting Point: The melting point ranges between 145°C and 149°C, indicating stability at room temperature.
  • pH Stability: It remains stable across a range of pH levels but should be stored away from light to prevent degradation.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Imatinib mesylate's primary application lies in oncology:

  1. Cancer Treatment: It is widely used for treating chronic myeloid leukemia and gastrointestinal stromal tumors, significantly improving patient outcomes.
  2. Research Applications: Beyond clinical use, imatinib is employed in research settings to study cancer cell signaling pathways and drug resistance mechanisms.

Additionally, ongoing studies are exploring its potential applications in other malignancies and combination therapies with other anticancer agents .

Properties

CAS Number

220127-57-1

Product Name

Imatinib mesylate

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C30H35N7O4S

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)

InChI Key

YLMAHDNUQAMNNX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Solubility

Soluble in aqueous buffers =In water, >100 g/l @ pH 4.2; 49 mg/l @ pH 7.4

Synonyms

alpha-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-tolu-p-toluidide
CGP 57148
CGP-57148
CGP57148
CGP57148B
Gleevec
Glivec
imatinib
imatinib mesylate
imatinib methanesulfonate
Mesylate, Imatinib
Methanesulfonate, Imatinib
ST 1571
ST1571
STI 571
STI-571
STI571

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomeric SMILES

[H+].CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.